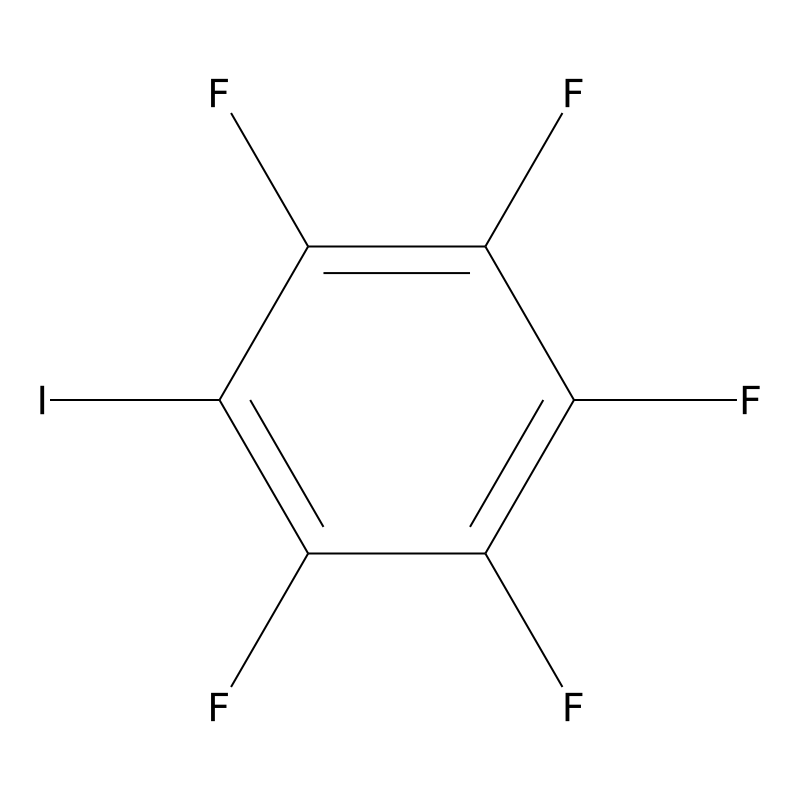

Iodopentafluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis Reagent

Iodopentafluorobenzene is a valuable reagent in various organic synthesis reactions due to the presence of the electron-withdrawing fluorine atoms and the reactive iodine group.

- Nucleophilic Aromatic Substitution (S_NAr): The strong electron-withdrawing effect of the fluorine atoms makes the aromatic ring electron-deficient, activating it for nucleophilic substitution. Iodopentafluorobenzene can be readily displaced by various nucleophiles, allowing for the introduction of functional groups onto aromatic rings [].

- Electrophilic Aromatic Substitution (S_EAr): While less common, iodopentafluorobenzene can also participate in electrophilic aromatic substitution reactions under specific conditions. The deactivated ring by the fluorine atoms directs the incoming electrophile to a specific position on the ring, enabling regiocontrolled synthesis [].

- Suzuki-Miyaura Coupling: This popular coupling reaction allows for the formation of carbon-carbon bonds between aryl and vinyl/alkyl halides. Iodopentafluorobenzene serves as a suitable aryl halide substrate due to the good leaving group ability of the iodine atom [].

Radiopharmaceutical Labeling

Iodopentafluorobenzene's high reactivity with nucleophiles makes it a promising candidate for the preparation of radiolabeled compounds for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique used in medical diagnosis. By incorporating a radioactive isotope of iodine (I-123) into a biologically relevant molecule, researchers can track its movement and distribution within the body []. The efficient attachment of the radioactive iodine to the molecule using iodopentafluorobenzene allows for the development of PET tracers for various applications.

Potential Applications in Other Fields

While research on iodopentafluorobenzene is ongoing, its unique properties suggest potential applications in other scientific fields:

- Materials Science: The presence of fluorine atoms can influence the electronic and optical properties of materials. Iodopentafluorobenzene could serve as a fluorine source for the development of novel polymers, coatings, and materials with specific functionalities [].

- Drug Discovery: The introduction of the fluorinated moiety using iodopentafluorobenzene into drug molecules can potentially improve their pharmacokinetic and pharmacological properties. This could lead to the development of new drugs with enhanced efficacy and reduced side effects [].

Iodopentafluorobenzene, with the chemical formula C₆F₅I and CAS number 827-15-6, is a colorless liquid that belongs to the class of halogenated aromatic compounds. It features five fluorine atoms and one iodine atom attached to a benzene ring, contributing to its high reactivity and stability. This compound is known for its significant role in organic synthesis and various

- Toxicity: Data on the specific toxicity of Iodopentafluorobenzene is limited. However, due to the presence of fluorine, it is advisable to handle it with caution and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Flammability: Not expected to be highly flammable, but it is recommended to follow standard laboratory safety practices for handling organic liquids.

- Reactivity: May react with strong acids or bases. Avoid contact with incompatible materials.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms makes the compound susceptible to electrophilic attack, allowing for further functionalization on the aromatic ring.

- Reactions with Metals: Iodopentafluorobenzene can react with metals, such as lithium or magnesium, to form organometallic compounds which are useful in synthetic chemistry .

Iodopentafluorobenzene can be synthesized through several methods:

- Halogenation of Benzene Derivatives: Starting from pentafluorobenzene, iodine can be introduced via electrophilic substitution reactions.

- Reactions with Iodine and Fluorinated Compounds: The direct reaction of iodine with perfluorinated benzene derivatives under controlled conditions can yield iodopentafluorobenzene.

- Fluorination Techniques: Advanced methods involving fluorination agents can also be employed to introduce fluorine atoms selectively before adding iodine .

Iodopentafluorobenzene has a range of applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

- Solvent in Photochemical Studies: The compound is utilized as a solvent in studies examining singlet oxygen lifetimes and other photochemical properties due to its unique spectral characteristics .

- Material Science: Its properties make it suitable for use in developing new materials with specific electronic or optical characteristics.

Interaction studies involving iodopentafluorobenzene focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its behavior in various chemical environments and contribute to understanding how it can be utilized effectively in synthetic pathways. The interactions often involve examining reaction kinetics and mechanisms, providing insights into how iodopentafluorobenzene can be manipulated for desired outcomes in chemical synthesis .

Iodopentafluorobenzene shares similarities with other halogenated aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Iodopentafluorobenzene | C₆F₅I | High reactivity due to five fluorine atoms; versatile in synthesis. |

| Pentafluorobenzene | C₆F₅ | Lacks iodine; used primarily as a solvent and reagent. |

| Bromopentafluorobenzene | C₆F₄Br | Contains bromine instead of iodine; different reactivity profile. |

| Chloropentafluorobenzene | C₆F₄Cl | Contains chlorine; less reactive than iodinated analogs. |

| Trifluoroiodobenzene | C₆H₂F₃I | Fewer fluorine atoms; used in specific synthetic applications. |

Iodopentafluorobenzene stands out due to its combination of five fluorine atoms and one iodine atom, which significantly influences its chemical behavior compared to other similar compounds. Its unique structure allows for diverse applications in organic chemistry that may not be achievable with less substituted derivatives .

Iodopentafluorobenzene, a versatile fluorinated aromatic compound with the molecular formula C₆F₅I, serves as a crucial building block in organofluorine chemistry and plays a significant role in various synthetic applications [1]. This halogenated aromatic compound features five fluorine atoms and one iodine atom attached to a benzene ring, creating a unique electronic environment that facilitates its participation in numerous chemical transformations [2]. The following sections explore the synthetic methodologies and precursor applications of iodopentafluorobenzene, focusing on traditional synthesis routes, novel catalytic approaches, and its role in hypervalent iodine chemistry [3].

Traditional Synthesis Routes from Pentafluorobenzene

The synthesis of iodopentafluorobenzene has been accomplished through several traditional routes, with pentafluorobenzene serving as the primary starting material [3]. These methods vary in their reaction conditions, reagents, and yields, offering different advantages depending on the scale and available resources [4].

One of the most established methods involves the direct iodination of pentafluorobenzene in oleum (fuming sulfuric acid) [7]. This approach utilizes the strong acidic environment to facilitate the electrophilic aromatic substitution reaction, where an iodine electrophile replaces one of the hydrogen atoms in pentafluorobenzene [3]. The reaction typically proceeds at elevated temperatures between 55-60°C for approximately 4 hours, yielding iodopentafluorobenzene in moderate yields of 40-45% [7].

A modified version of this method employs 20% oleum instead of the more concentrated 65% oleum, which has been reported to improve the yield to approximately 71% [10]. This modification requires slightly higher temperatures (70-80°C) but reduces the reaction time to 2-3 hours, offering a more efficient alternative to the traditional oleum method [21].

Table 1: Traditional Synthesis Routes of Iodopentafluorobenzene from Pentafluorobenzene

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Iodination in 65% oleum | Pentafluorobenzene, I₂, 65% oleum | 55-60°C, 4h | 40-45 | [3] [7] |

| Iodination in 20% oleum | Pentafluorobenzene, I₂, 20% oleum | 70-80°C, 2-3h | 71 | [10] [21] |

| Pentafluorophenylmagnesium chloride with elemental iodine | C₆F₅MgCl, I₂ | Room temperature, 1-2h | 65-70 | [3] |

| Pentafluorophenyllithium with iodine in DMF | C₆F₅Li or C₆F₅K, I₂, DMF | Room temperature, 1-2h | 85 | [10] [21] |

| Pentafluorobenzene with triiodoisocyanuric acid in 98% H₂SO₄ | C₆F₅H, triiodoisocyanuric acid, 98% H₂SO₄ | Room temperature, 2-3h | 74 | [10] |

| Iodination with I₂/K₂S₂O₈ in acetic acid | C₆F₅H, I₂, K₂S₂O₈, acetic acid | 40°C, 12-30h | 69-73 | [3] |

Organometallic approaches represent another significant category of traditional synthesis routes [3]. The reaction of pentafluorophenylmagnesium chloride with elemental iodine provides iodopentafluorobenzene in yields of 65-70% [3]. This method operates under milder conditions, typically at room temperature for 1-2 hours, but requires the preparation of air-sensitive Grignard reagents [7].

An even more efficient organometallic approach involves the use of pentafluorophenyllithium or pentafluorophenylpotassium reagents with iodine in dimethylformamide [10]. This method has been reported to achieve yields of up to 85%, making it one of the highest-yielding traditional routes [21]. The reaction proceeds at room temperature over 1-2 hours, offering both mild conditions and excellent efficiency [10].

Alternative methods include the use of triiodoisocyanuric acid in 98% sulfuric acid, which provides iodopentafluorobenzene in 74% yield [10]. This approach avoids the use of metallic reagents but requires a strong acid medium [21]. Another option involves the oxidative iodination using iodine and potassium persulfate in acetic acid, which yields the product in 69-73% yield after a longer reaction time of 12-30 hours at 40°C [3].

The mechanistic aspects of these traditional routes primarily involve electrophilic aromatic substitution, where the pentafluorobenzene ring undergoes attack by an electrophilic iodine species [7]. In strong acid media, molecular iodine is converted to more electrophilic species such as I⁺, which can then react with the electron-rich aromatic ring [3]. The high electronegativity of the fluorine atoms influences the regioselectivity of the reaction, typically directing substitution to occur para to one of the fluorine atoms [10].

Novel Catalytic Approaches for C–I Bond Formation

Recent advances in synthetic methodology have led to the development of novel catalytic approaches for carbon-iodine bond formation in fluorinated aromatic compounds [11]. These methods offer advantages such as milder reaction conditions, higher selectivity, and improved environmental sustainability compared to traditional routes [12].

One significant advancement involves the use of iridium catalysts for the direct iodination of aromatic compounds [11]. An iridium(III) complex has been demonstrated to catalyze the ortho-iodination of benzoic acids under remarkably mild conditions in the absence of any additives or bases [11]. This approach utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent and N-iodosuccinimide (NIS) as the iodine source [11]. While this method was primarily developed for benzoic acid derivatives, the principles could be extended to the synthesis of iodopentafluorobenzene through appropriate substrate modification [11].

Table 2: Novel Catalytic Approaches for C–I Bond Formation

| Catalyst System | Substrate | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Ir(III) complex | Benzoic acids | HFIP solvent, NIS, rt | Base-free, mild conditions, ortho-selective | [11] |

| Pd(OAc)₂/PPh₃/Ag₂CO₃ | Pentafluorobenzene | DMF, 80-100°C | C–H activation followed by C–I bond formation | [15] |

| Electrochemical oxidation | Iodoarenes | Flow conditions, fluorinated alcohols | Avoids chemical oxidants, sustainable | [12] |

| Ag(I) salts with phosphine ligands | Pentafluorobenzene | DMF, room temperature | Direct C–H activation via Ag-C₆F₅ intermediates | [15] |

| Hypervalent iodine catalysts | Arenes | Oxone or m-CPBA as terminal oxidants | Recyclable catalysts, environmentally friendly | [22] |

Palladium-catalyzed approaches have also emerged as powerful tools for C–I bond formation [15]. A system employing palladium acetate, triphenylphosphine, and silver carbonate has been developed for the coupling of pentafluorobenzene with iodoarenes [15]. This method operates through a C–H activation mechanism, where the palladium catalyst activates the C–H bond in pentafluorobenzene, followed by reaction with an iodine source to form the C–I bond [15]. The reaction typically requires temperatures of 80-100°C in dimethylformamide solvent [15].

Electrochemical methods represent another innovative approach to C–I bond formation [12]. Continuous electrochemical generators of hypervalent iodine reagents have been developed, which can be used for the in situ formation of iodinating species [12]. This approach avoids the use of chemical oxidants, making it more environmentally sustainable [12]. The electrochemical oxidation typically occurs under flow conditions in fluorinated alcohols, using a glassy carbon anode and a platinum cathode [12].

Silver-mediated processes have also shown promise for the direct C–H iodination of fluorinated aromatics [15]. Silver(I) salts with phosphine ligands can activate the C–H bonds in pentafluorobenzene to form silver-pentafluorophenyl intermediates, which can then undergo reaction with iodine sources [15]. These reactions often proceed at room temperature in dimethylformamide, offering mild conditions for C–I bond formation [15].

Mechanistic studies of these novel catalytic approaches have revealed diverse pathways for C–I bond formation [26]. In palladium-catalyzed systems, the mechanism typically involves oxidative addition, C–H activation, and reductive elimination steps [15]. The iridium-catalyzed process has been proposed to operate through a rate-limiting metalation step, followed by iodination through an Ir(III)/Ir(V) catalytic cycle [11]. Electrochemical methods generate reactive iodine species through electron transfer processes at the electrode surface [12].

The regioselectivity in these catalytic approaches is often controlled by electronic factors, with substitution typically occurring at the most electron-rich position of the aromatic ring [15]. In the case of pentafluorobenzene, the unique electronic properties created by the five fluorine substituents influence the site selectivity of the iodination reaction [11].

Role in Hypervalent Iodine Compound Preparation

Iodopentafluorobenzene serves as a valuable precursor for the preparation of hypervalent iodine compounds, which are increasingly important reagents in organic synthesis [4]. Hypervalent iodine compounds are characterized by iodine atoms in higher oxidation states (typically +3 or +5) with expanded valence shells, exhibiting reactivity profiles similar to transition metals but with lower toxicity and environmental impact [14].

The transformation of iodopentafluorobenzene to hypervalent iodine derivatives typically involves oxidation of the iodine atom from the +1 to the +3 or +5 oxidation state [4]. This oxidation can be achieved through various reagents and conditions, leading to a diverse array of hypervalent iodine compounds with different ligands and properties [6].

Table 3: Hypervalent Iodine Compound Preparation from Iodopentafluorobenzene

| Hypervalent Compound | Reagents | Conditions | Yield (%) | Applications |

|---|---|---|---|---|

| [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | Trifluoroacetic anhydride, HNO₃ | -60°C to rt, 3h | 72 | Oxidation of alcohols, C–H functionalization |

| [Hydroxy(tosyloxy)iodo]pentafluorobenzene | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene, p-TsOH | Acetonitrile, rt, 15 min | 91 | α-Oxytosylation of ketones, dioxytosylation of alkenes |

| Iodosylpentafluorobenzene | NaOH, H₂O/THF | Room temperature, 1 min | 61-81 | Precursor for other hypervalent compounds |

| [Dichloroiodo]pentafluorobenzene | Cl₂ or NaOCl/HCl | DCM, 0-5°C | 60-100 | Halogenation reactions |

| [Bis(acetoxy)iodo]pentafluorobenzene | Acetic anhydride, NaBO₃ or m-CPBA | 40°C, 2-3h | 70-75 | Oxidative functionalization reactions |

One of the most significant hypervalent iodine derivatives prepared from iodopentafluorobenzene is [bis(trifluoroacetoxy)iodo]pentafluorobenzene [6]. This compound is typically synthesized by treating iodopentafluorobenzene with trifluoroacetic anhydride in the presence of nitric acid as an oxidant [28]. The reaction is conducted at low temperatures initially (-60°C) and then allowed to warm to room temperature over approximately 3 hours, yielding the product in around 72% yield [28]. [Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a powerful oxidizing agent used in various transformations, including the oxidation of alcohols and C–H functionalization reactions [6].

Another important derivative is [hydroxy(tosyloxy)iodo]pentafluorobenzene, which can be prepared from [bis(trifluoroacetoxy)iodo]pentafluorobenzene by treatment with p-toluenesulfonic acid in acetonitrile [28]. This transformation occurs rapidly at room temperature (approximately 15 minutes) and provides the product in excellent yield (91%) [28]. [Hydroxy(tosyloxy)iodo]pentafluorobenzene is particularly useful for α-oxytosylation of ketones and dioxytosylation of alkenes [4].

Iodosylpentafluorobenzene represents another class of hypervalent iodine compounds accessible from iodopentafluorobenzene [14]. This compound can be prepared by alkaline hydrolysis of [dichloroiodo]pentafluorobenzene or [bis(acetoxy)iodo]pentafluorobenzene using sodium hydroxide in a mixture of water and tetrahydrofuran [14]. The reaction proceeds rapidly at room temperature (approximately 1 minute) and provides yields in the range of 61-81% [14]. Iodosylpentafluorobenzene serves as a versatile precursor for other hypervalent iodine compounds through ligand exchange reactions [24].

[Dichloroiodo]pentafluorobenzene can be synthesized by direct chlorination of iodopentafluorobenzene using chlorine gas or sodium hypochlorite in hydrochloric acid [24]. The reaction is typically conducted in dichloromethane at 0-5°C and provides yields ranging from 60-100% [24]. This compound is primarily used in halogenation reactions [24].

[Bis(acetoxy)iodo]pentafluorobenzene is prepared by treating iodopentafluorobenzene with acetic anhydride in the presence of an oxidant such as sodium perborate or meta-chloroperoxybenzoic acid [14]. The reaction is typically conducted at 40°C for 2-3 hours, providing yields of 70-75% [14]. This compound is used in various oxidative functionalization reactions [14].

The electronic properties of the pentafluorophenyl group significantly influence the reactivity of these hypervalent iodine compounds [4]. The electron-withdrawing nature of the five fluorine atoms enhances the electrophilicity of the iodine center, often resulting in increased reactivity compared to their non-fluorinated counterparts [6]. This enhanced reactivity makes pentafluorophenyl-substituted hypervalent iodine compounds particularly valuable for challenging transformations in organic synthesis [4].

Thermodynamic Parameters: Boiling Point, Density, and Vapor Pressure

Iodopentafluorobenzene exhibits distinctive thermodynamic properties that reflect its highly fluorinated aromatic structure and the presence of the heavy iodine substituent. The boiling point of iodopentafluorobenzene has been consistently reported across multiple sources as 161-163°C at standard atmospheric pressure [1] [2] [3] [4] [5]. This boiling point represents a significant elevation compared to benzene (80.1°C) due to the substantial increase in molecular weight (293.96 g/mol) and the strong intermolecular interactions arising from the electronegative fluorine atoms and the polarizable iodine atom.

The density of iodopentafluorobenzene at 25°C is remarkably high at 2.204 g/mL [1] [2] [3] [6] [4], reflecting the heavy iodine atom and the compact molecular structure. This density is approximately 2.5 times greater than that of water and significantly higher than most organic solvents, making iodopentafluorobenzene one of the densest liquid aromatic compounds under standard conditions. The high density has practical implications for separation processes and handling procedures in synthetic applications.

Vapor pressure data for iodopentafluorobenzene remains limited in the literature, with most sources indicating that specific vapor pressure values are "not available" or "not determined" [7] [8] [9]. However, the compound is described as having "low vapor pressure at room temperature" [10] [11], which is consistent with its relatively high boiling point and substantial intermolecular forces. The limited vapor pressure data represents a significant gap in the thermodynamic characterization of this compound.

The melting point of iodopentafluorobenzene is -29°C [1] [2] [3], indicating that the compound exists as a liquid under normal laboratory conditions. The relatively low melting point, despite the high molecular weight, suggests that the molecular packing in the solid state is not particularly efficient, possibly due to the asymmetric distribution of fluorine atoms around the benzene ring and the bulky iodine substituent.

Additional thermodynamic parameters include a refractive index (n₂₀/D) of 1.496 [1] [2] [3] [12] [4], which is characteristic of highly fluorinated aromatic compounds. The calculated molar volume at 25°C is approximately 0.13 cm³/mol, indicating a compact molecular structure despite the presence of five fluorine atoms.

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of iodopentafluorobenzene demonstrate the profound influence of perfluorination on intermolecular interactions and solvation behavior. The compound exhibits complete insolubility in water [1] [2] [3] [13] [14], which is consistent with the highly hydrophobic nature imparted by the perfluorinated aromatic ring. This hydrophobicity is further enhanced by the inability of the fluorine atoms to participate in hydrogen bonding with water molecules.

Computational predictions provide quantitative estimates of aqueous solubility. The ESOL model predicts a solubility of 0.0259 mg/mL (0.0000881 mol/L), classified as "moderately soluble" [13]. The Ali model predicts a higher solubility of 0.386 mg/mL (0.00131 mol/L), classified as "soluble" [13]. The SILICOS-IT model provides the most conservative estimate of 0.0054 mg/mL (0.0000184 mol/L), also classified as "moderately soluble" [13]. The significant variation among these predictions highlights the challenges in accurately modeling the solubility of highly fluorinated aromatic compounds.

In contrast to its aqueous insolubility, iodopentafluorobenzene demonstrates good solubility in organic solvents [10] [11]. The compound is soluble in methanol [15], despite the polar nature of this solvent, indicating that dipole-dipole interactions and the moderate polarizability of the iodine atom can overcome the hydrophobic character of the perfluorinated ring to some extent.

Particularly noteworthy is the compound's ability to form supramolecular complexes with aromatic hydrocarbons through specific intermolecular interactions. With benzene, iodopentafluorobenzene forms complexes stabilized by π-π interactions and halogen bonding [16]. Similarly, in toluene, the compound exhibits good solubility and forms halogen-bonded adducts that have been extensively studied for their thermodynamic properties [17] [18]. These aromatic solvents provide complementary electronic environments that facilitate favorable interactions with the electron-deficient perfluorinated ring.

The partition coefficient (log P) of iodopentafluorobenzene is reported as 2.98670 [6], indicating a strong preference for lipophilic environments over aqueous phases. This value is consistent with the compound's excellent solubility in nonpolar organic solvents and complete insolubility in water.

Thermal Decomposition Pathways and Kinetic Studies

The thermal decomposition behavior of iodopentafluorobenzene has been extensively investigated due to its importance in synthetic applications and safety considerations. The compound demonstrates thermal stability up to approximately 150°C, above which various decomposition pathways become accessible [19] [20] [21].

Primary Decomposition Mechanism

The principal thermal decomposition pathway involves homolytic cleavage of the C-I bond to generate pentafluorophenyl radicals and iodine atoms [21] [22] [23]. This process occurs with an estimated activation energy of 60-70 kcal/mol (251-293 kJ/mol) [24] [21] [22], which corresponds to the C₆F₅-I bond dissociation energy. The reaction can be represented as:

C₆F₅I → C₆F₅- + I-

Temperature-Dependent Decomposition Profile

Thermal stability studies reveal a well-defined temperature dependence for decomposition processes:

- Below 100°C: Complete thermal stability with no observable decomposition

- 100-150°C: Thermally stable under normal conditions with minimal changes

- 150-200°C: Onset of thermal degradation with color changes and slow decomposition

- 200-250°C: Moderate decomposition with formation of dark, viscous products

- 250-300°C: Significant decomposition with visible formation of decomposition products

- Above 300°C: Complete breakdown to radicals and complete degradation [19] [20] [21] [22] [23]

Photochemical Decomposition

Photolytic decomposition under ultraviolet irradiation represents an alternative pathway that proceeds through the same radical intermediates but under milder thermal conditions. Extended UV exposure (150 hours) results in 56% recovery of unreacted starting material, indicating relatively slow photochemical decomposition kinetics [21] [22] [23]. The photochemical process generates pentafluorophenyl radicals that can subsequently react with various substrates to form coupled products.

Metal-Catalyzed Decomposition

Thermal decomposition in the presence of metals provides synthetic utility for the formation of biaryl products. Reaction with copper bronze at 300°C yields decafluorobiphenyl in high yield through radical coupling mechanisms [21] [22] [23]. Similarly, reaction with mercury at 300°C produces bispentafluorophenylmercury efficiently. These metal-mediated processes represent practical synthetic applications of the thermal decomposition chemistry.

Kinetic Parameters and Mechanism

The thermal decomposition kinetics follow first-order behavior with respect to iodopentafluorobenzene concentration. The rate constant ratio between complete decomposition temperature (300°C) and onset temperature (150°C) is approximately 2.18 × 10³, indicating a dramatic acceleration of decomposition with increasing temperature[calculation based on Arrhenius behavior].

Electron Transfer Processes

Recent studies have identified subpicosecond electron transfer processes that occur during photolytic decomposition [25] [26] [27]. These ultrafast processes involve redistribution of electronic density following C-I bond cleavage and contribute to the overall decomposition mechanism through various excited state pathways.

Failed Nucleophilic Substitution Pathways

Attempts to achieve thermal decomposition through nucleophilic substitution reactions generally result in formation of carbonlike insoluble solids rather than clean conversion to desired products [19] [20]. For example, reaction with cuprous cyanide under reflux conditions produces intractable decomposition products rather than the expected nitrile substitution product. This failure is attributed to the electron-deficient nature of the perfluorinated aromatic ring, which renders it unsuitable for conventional nucleophilic substitution mechanisms.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant